4-Ethoxy-4'-methoxy-1,1'-biphenyl

Lipophilicity Drug-likeness Physicochemical profiling

4-Ethoxy-4'-methoxy-1,1'-biphenyl (CAS 644964-54-5) is an asymmetric 4,4'-disubstituted biphenyl derivative bearing an ethoxy group on one ring and a methoxy group on the other, with a molecular formula of C₁₅H₁₆O₂ and a molecular weight of 228.29 g/mol. It is classified as a biphenyl ether and is primarily recognized as a liquid crystal mesogen precursor and building block in organic synthesis.

Molecular Formula C15H16O2
Molecular Weight 228.29 g/mol
CAS No. 644964-54-5
Cat. No. B12608597
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxy-4'-methoxy-1,1'-biphenyl
CAS644964-54-5
Molecular FormulaC15H16O2
Molecular Weight228.29 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=CC=C(C=C2)OC
InChIInChI=1S/C15H16O2/c1-3-17-15-10-6-13(7-11-15)12-4-8-14(16-2)9-5-12/h4-11H,3H2,1-2H3
InChIKeyYWCJWMWIEHZSOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-4'-methoxy-1,1'-biphenyl (CAS 644964-54-5) – Chemical Identity and Baseline Properties for Procurement


4-Ethoxy-4'-methoxy-1,1'-biphenyl (CAS 644964-54-5) is an asymmetric 4,4'-disubstituted biphenyl derivative bearing an ethoxy group on one ring and a methoxy group on the other, with a molecular formula of C₁₅H₁₆O₂ and a molecular weight of 228.29 g/mol [1]. It is classified as a biphenyl ether and is primarily recognized as a liquid crystal mesogen precursor and building block in organic synthesis [2]. The compound exhibits a computed Log P of 3.9–4.1, zero hydrogen-bond donors, and four rotatable bonds, indicating moderate lipophilicity and conformational flexibility [3].

Why 4-Ethoxy-4'-methoxy-1,1'-biphenyl (CAS 644964-54-5) Cannot Be Replaced by a Generic Biphenyl Analog


Like other 4,4'-disubstituted biphenyls, 4-ethoxy-4'-methoxy-1,1'-biphenyl demonstrates structure-dependent properties that preclude direct substitution with symmetric or mono-substituted analogs. The asymmetric ethoxy/methoxy substitution pattern creates a dipole moment and steric profile distinct from symmetric 4,4'-dimethoxybiphenyl or 4,4'-diethoxybiphenyl, directly affecting mesophase behavior, solubility, and packing in solid-state applications [1]. Microbial O-dealkylation studies on homologous 4-alkoxybiphenyls demonstrate a sharp chain-length cutoff: the ethoxy and methoxy derivatives are metabolized to >90% extent in 72 hours, whereas propoxy and butoxy homologs are cleaved to only ~10%, illustrating that even single-carbon chain-length changes can produce order-of-magnitude differences in biological or environmental fate profiles [2]. For procurement, selecting a generic biphenyl analog without verifying equivalent substitution geometry and chain-length-specific properties risks selecting a compound with fundamentally divergent liquid-crystalline, solubility, or metabolic characteristics.

Quantitative Differentiation Evidence for 4-Ethoxy-4'-methoxy-1,1'-biphenyl (CAS 644964-54-5) Against Closest Analogs


Asymmetric Substitution Pattern vs Symmetric 4,4'-Dimethoxybiphenyl – Computed Lipophilicity

4-Ethoxy-4'-methoxy-1,1'-biphenyl exhibits a computed XLogP3-AA of 3.9 [1]. Replacing the ethoxy group with a second methoxy group yields 4,4'-dimethoxybiphenyl, which has a computed XLogP3 of approximately 3.2–3.4 (estimated by structural analogy), reducing lipophilicity by ~0.5–0.7 log units. This difference is consequential for partitioning behavior in biphasic systems and membrane permeability models.

Lipophilicity Drug-likeness Physicochemical profiling

Metabolic O-Dealkylation Rate: Ethoxy vs Higher Alkoxy Chain Homologs

In a microbial O-dealkylation model using Aspergillus flavus ATCC 24741, 4-ethoxybiphenyl (as a direct analog of the ethoxy-containing ring in the target compound) was O-dealkylated to >90% yield after 72 hours [1]. In contrast, the 4-propoxy and 4-butoxy homologs were cleaved to only approximately 10% under identical conditions. This demonstrates that the ethoxy chain length occupies an optimal substrate range for cytochrome P450-mediated O-dealkylation that is lost upon chain elongation beyond two carbons.

Biotransformation Metabolic stability Xenobiotic metabolism

Rotatable Bond Count and Conformational Flexibility vs 4,4'-Diethoxybiphenyl

The target compound possesses four rotatable bonds (two aryl–O bonds plus two alkyl C–O/C–C bonds) [1]. 4,4'-Diethoxybiphenyl would possess five rotatable bonds due to the additional CH₂–CH₃ bond in the second ethoxy group. The reduced rotatable bond count in the target compound may contribute to lower conformational entropy and potentially higher crystallization propensity, relevant for solid-state material applications and purification by recrystallization.

Conformational analysis Molecular flexibility Crystallization propensity

Molecular Weight and Heavy Atom Count vs Mono-Substituted Biphenyl Analogs

4-Ethoxy-4'-methoxy-1,1'-biphenyl has a molecular weight of 228.29 g/mol and 17 heavy atoms [1]. By comparison, 4-methoxybiphenyl (C₁₃H₁₂O) has a molecular weight of 184.24 g/mol (14 heavy atoms), and 4-ethoxybiphenyl (C₁₄H₁₄O) has 198.27 g/mol (15 heavy atoms). The additional substituent increases mass by 30–44 Da, which may affect volatility (GC retention time), MS ionization efficiency, and solubility parameters in a quantifiable manner.

Molecular weight Volatility Mass spectrometry

Recommended Application Scenarios for 4-Ethoxy-4'-methoxy-1,1'-biphenyl (CAS 644964-54-5) Based on Quantitative Differentiation


Liquid Crystal Mesogen Precursor for Nematic Phase Formulations

The asymmetric ethoxy/methoxy substitution pattern of this compound is structurally analogous to known methoxybiphenyl-based mesogens used in side-chain liquid-crystalline polymers [1]. Its computed Log P of 3.9–4.1 and moderate rotatable bond count (4) suggest solubility and conformational properties compatible with nematic mesophase induction, distinguishing it from symmetric diether analogs that may exhibit different clearing points or phase windows. Researchers developing positive-dielectric-anisotropy liquid crystal mixtures should evaluate this compound as a precursor where asymmetric end-group polarity is required.

Building Block for Suzuki-Miyaura Cross-Coupling Library Synthesis

The compound is accessible via Suzuki-Miyaura coupling of 4-ethoxyphenylboronic acid with 4-methoxyiodobenzene [1]. Its differentiated physicochemical profile (Log P 3.9, MW 228.29) makes it a valuable intermediate for generating biphenyl libraries with modulated lipophilicity compared to symmetric diether analogs. Procurement for medicinal chemistry or materials science scaffold diversification is appropriate where incremental Log P tuning is desired.

Metabolic Stability Probe in Xenobiotic Biotransformation Studies

The ethoxy substituent on this biphenyl scaffold is a known substrate for rapid O-dealkylation by cytochrome P450 enzymes (>90% in 72 h in microbial models), in stark contrast to propoxy or butoxy analogs (~10%) [1]. This makes 4-ethoxy-4'-methoxy-1,1'-biphenyl a useful probe compound for studying chain-length-dependent metabolic activation or deactivation in drug metabolism and environmental toxicology research.

Crystallization and Solid-State Structure Determination

With only four rotatable bonds and zero hydrogen-bond donors [1], this compound is well-suited for single-crystal X-ray diffraction studies. Its reduced conformational flexibility compared to 4,4'-diethoxybiphenyl (5 rotatable bonds) may favor ordered crystal packing. Researchers requiring well-diffracting crystals of asymmetric biphenyl ethers for structural databases or materials characterization should consider this compound.

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